molecular formula C17H15Cl2NOS B5070568 2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one

2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B5070568
M. Wt: 352.3 g/mol
InChI Key: KDMQIHRTDPRHCJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidin-4-one ring and two phenyl groups substituted with chlorine and ethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a thiazolidinone-forming reagent such as thiourea. The reaction is usually carried out under acidic conditions and may require heating to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pH control to ensure consistent product quality. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be employed in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-n-butyl-oxirane: This compound shares a similar dichlorophenyl group but has a different ring structure.

  • (2,4-Dichlorophenyl)(4-ethylphenyl)methanol: This compound has a methanol group instead of the thiazolidin-4-one ring.

Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidin-4-one ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NOS/c1-2-11-3-6-13(7-4-11)20-16(21)10-22-17(20)14-8-5-12(18)9-15(14)19/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMQIHRTDPRHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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